

Application Notes and Protocols: Fumitremorgin C in Reversing Mitoxantrone Resistance

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For Researchers, Scientists, and Drug Development Professionals

Introduction

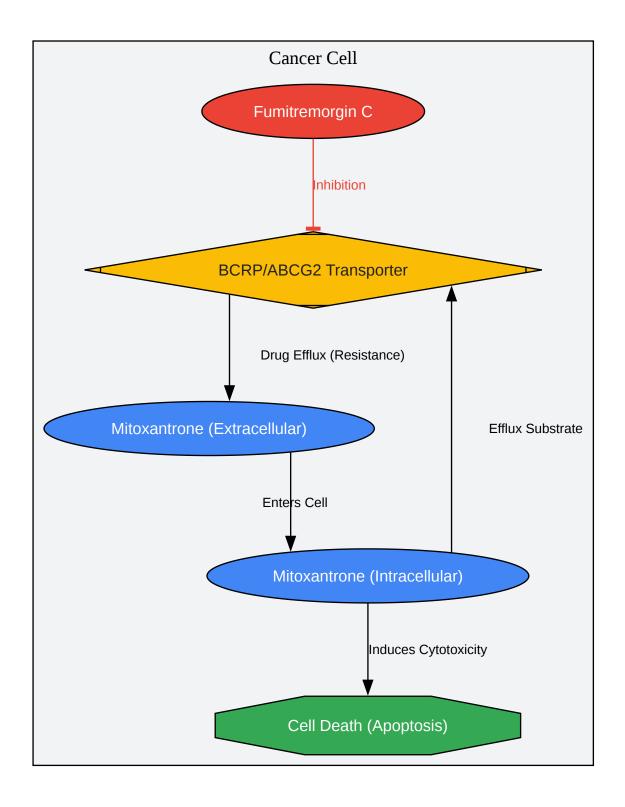
Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. One key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of anticancer agents to sub-lethal levels. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family and is associated with resistance to a range of chemotherapeutic drugs, including mitoxantrone.[1][2][3][4]

Fumitremorgin C (FTC), a mycotoxin isolated from Aspergillus fumigatus, has been identified as a potent and selective inhibitor of BCRP.[2][5][6] This document provides detailed application notes and protocols for utilizing Fumitremorgin C to reverse mitoxantrone resistance in cancer cell lines.

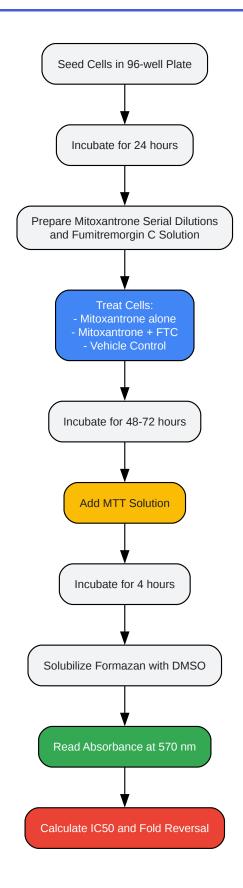
Mechanism of Action

Fumitremorgin C specifically targets and inhibits the function of the BCRP/ABCG2 transporter. [2] In mitoxantrone-resistant cells overexpressing BCRP, FTC binds to the transporter, thereby blocking the efflux of mitoxantrone. This inhibition leads to an increased intracellular accumulation of mitoxantrone, restoring its cytotoxic efficacy.[7][8] Notably, **Fumitremorgin C** does not affect drug resistance mediated by other transporters such as P-glycoprotein (Pgp) or the multidrug resistance protein (MRP), making it a valuable tool for studying BCRP-specific resistance.[5][7]









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